(1R)-1-(Oxetan-3-yl)ethanamine is an organic compound characterized by its unique oxetane ring structure and an attached ethanamine moiety. The oxetane ring, a four-membered cyclic ether, imparts distinctive chemical properties due to its strained structure. This compound is classified as a chiral amine, with the (1R) configuration indicating the specific spatial arrangement of its atoms around the chiral center. Its potential applications span various fields, including medicinal chemistry, where it may serve as a scaffold for drug development.
The synthesis of (1R)-1-(Oxetan-3-yl)ethanamine typically begins with the formation of the oxetane ring. This can be achieved through several synthetic routes:
Recent advancements in synthetic methodologies have improved yield and purity. Continuous flow synthesis and batch reactors are often employed in industrial settings to enhance scalability and cost-effectiveness. The specific conditions for these reactions can vary widely depending on the starting materials and desired end products.
The molecular formula for (1R)-1-(Oxetan-3-yl)ethanamine is CHNO. The structure features:
This configuration results in a compound with distinct steric and electronic properties that influence its reactivity.
The compound's molecular weight is approximately 101.13 g/mol, and it possesses a chiral center that contributes to its enantiomeric forms.
(1R)-1-(Oxetan-3-yl)ethanamine can undergo various chemical reactions, including:
Common reagents for these reactions include:
These reactions can yield various products depending on the specific conditions employed.
The physical properties of (1R)-1-(Oxetan-3-yl)ethanamine include:
Key chemical properties include:
Relevant data indicates that compounds containing oxetane moieties often exhibit unique physicochemical properties that enhance their biological activity.
(1R)-1-(Oxetan-3-yl)ethanamine has several potential applications:
Racemic synthetic routes to 1-(oxetan-3-yl)ethanamine necessitate efficient resolution techniques for isolating the pharmacologically relevant (1R)-enantiomer. Two principal methodologies dominate industrial and laboratory-scale resolution:
Lipase-mediated transesterification stands as the most biotechnologically advanced kinetic resolution method. Candida antarctica lipase B (CAL-B) demonstrates exceptional enantioselectivity toward the racemic amine precursor. In representative procedures, incubation of racemic 1-(oxetan-3-yl)ethanamine with vinyl acetate in tert-butyl methyl ether (TBME) solvent at 25°C yields the corresponding (S)-N-acetyl derivative. This selectively leaves the desired (1R)-1-(oxetan-3-yl)ethanamine unreacted, achieving enantiomeric excess (ee) values exceeding 98% after optimization. The reaction efficiency is quantified by the enantiomeric ratio (E value), typically >200 under optimal conditions, confirming near-perfect kinetic differentiation between enantiomers [6]. Alternative acyl donors (e.g., isopropenyl acetate) and organic solvents (e.g., n-hexane or MTBE) modulate reaction rates and enantioselectivity. Continuous-flow configurations coupled with immobilized enzyme cartridges further enhance throughput and catalyst reuse, making this a scalable green methodology.
Preferential crystallization via diastereomeric salt formation provides a robust chemical resolution pathway. Chiral resolving agents like (R,R)-O,O′-dibenzoyltartaric acid (DBTA), (S)-mandelic acid, or (1S)-camphor-10-sulfonic acid form distinct crystalline salts with the racemic amine mixture. Critical process parameters include solvent selection (e.g., methanol/water, ethanol/water, or isopropanol), crystallization temperature profile, and stoichiometry. For instance, DBTA in methanol/water selectively crystallizes the salt of the (1R)-1-(oxetan-3-yl)ethanamine enantiomer. Subsequent basification (using NaOH or KOH solutions) liberates the enantiomerically pure (1R)-amine, typically achieving ee > 99.5% after single recrystallization and >99.9% after a second recrystallization cycle. Mother liquor recycling enhances overall yield. The significant differential solubility (often >5:1) between diastereomeric salts underpins the effectiveness of this classical technique [6].
Table 1: Performance of Chiral Resolving Agents for (1R)-1-(Oxetan-3-yl)ethanamine Isolation
Resolving Agent | Optimal Solvent System | Diastereomeric Excess (de%) | Yield (%) | Crystallization Cycles |
---|---|---|---|---|
(R,R)-DBTA | Methanol/Water (4:1) | >99.5% | 35-40% | Single |
(S)-Mandelic Acid | Ethanol/Water (3:1) | 98.7% | 30-35% | Single |
(1S)-CSA | Isopropanol | 99.2% | 28-32% | Double |
L-(+)-Tartaric Acid | Acetone/Water | 97.5% | 25-30% | Double |
The strained oxetane ring confers desirable metabolic stability and modulates physicochemical properties. Efficient construction of the oxetan-3-yl scaffold is foundational for target amine synthesis.
3-Hydroxymethyl-substituted alcohols serve as direct precursors for oxetane formation via intramolecular Williamson ether synthesis. A key route involves treating 3-(hydroxymethyl)propane-1,3-diol derivatives with concentrated sulfuric acid or p-toluenesulfonic acid (pTSA) under controlled dehydration conditions. Alternatively, Mitsunobu conditions (triphenylphosphine/diethyl azodicarboxylate, DEAD) efficiently cyclize primary-secondary diols like 3-(benzyloxymethyl)-3-hydroxypropyl derivatives, producing 3-substituted oxetanes after deprotection. Yields range from 60-85%, influenced by substituent sterics and reaction temperature [1] [8]. Ring-closing metathesis (RCM) of diallyl ether derivatives using Grubbs 2nd generation catalyst offers an alternative route but is less prevalent for 3-monosubstituted oxetanes.
Direct functionalization at the oxetan-3-yl position provides versatile access to precursors of the target amine. 3-Bromooxetane or 3-(tosyloxy)oxetane serve as highly electrophilic substrates susceptible to SN₂-type displacements. Reaction with sodium cyanide in DMSO or DMF at 60-80°C affords oxetan-3-yl acetonitrile in 70-90% yield. Subsequent reduction (e.g., LiAlH₄ in THF or catalytic hydrogenation over Raney Ni) cleanly generates 1-(oxetan-3-yl)methanamine. For the synthesis of 1-(oxetan-3-yl)ethanamine precursors, nucleophilic attack by acetylide ions (e.g., lithium acetylide-ethylenediamine complex) on 3-halooxetanes forms 3-ethynyloxetane. Controlled hydration (HgSO₄/H₂SO₄) or hydroboration-oxidation then yields 1-(oxetan-3-yl)ethanone [1] [10].
1-(Oxetan-3-yl)ethanone serves as the pivotal carbonyl precursor for installing the chiral ethylamine moiety via reductive amination. This transformation faces challenges due to potential racemization and oxetane ring sensitivity under acidic/basic or high-pressure conditions.
Stereoselective synthesis employs two main strategies:
Table 2: Reductive Amination Approaches for (1R)-1-(Oxetan-3-yl)ethanamine Synthesis
Method | Reagent/Catalyst | Conditions | Yield (%) | ee (%) |
---|---|---|---|---|
Chiral Auxiliary (Sulfinamide) | (R)-(+)-tert-Butanesulfinamide, NaBH₄ | THF, -78°C to rt | 75% | 99% |
Chiral Auxiliary (Phenethyl) | (R)-1-Phenylethylamine, NaBH₃CN | MeOH, AcOH, rt | 65% | 98% |
CBS-Catalyzed | (R)-Me-CBS, BH₃·SMe₂ | Toluene, 0°C | 78% | 92% |
Ru-Catalyzed ATH | [RuCl((S,S)-TsDPEN)(p-cymene)], HCO₂H/Et₃N | DCM, rt, 24h | 70% | 89% |
Direct catalytic methods constructing the chiral center de novo represent the most atom-economical routes to enantiopure (1R)-1-(oxetan-3-yl)ethanamine.
Palladium-catalyzed asymmetric allylic amination (AAA) enables access to chiral allylic amines, which can be functionalized to the target oxetane amine. Chiral ligands such as (R)-BINAP, (S,S)-BDPP, or Trost modular ligands induce high enantioselectivity. Substrates like oxetan-3-yl allyl carbonates undergo regioselective amination with ammonia equivalents (e.g., benzophenone imine or tert-butyl carbamate) under Pd(0) catalysis. Subsequent deprotection and double bond reduction afford the saturated amine. While effective (ee >95%), this route requires multi-step modification of the allylic precursor to install the oxetane moiety early in the synthesis [9].
Organocatalysis provides metal-free alternatives. Two strategies prevail:
Table 3: Catalytic Asymmetric Methods Towards (1R)-1-(Oxetan-3-yl)ethanamine
Method | Catalyst (mol%) | Key Intermediate/Reaction | ee (%) | Limitations |
---|---|---|---|---|
Pd-AAA | Pd₂(dba)₃/(R)-BINAP (5%) | Oxetan-3-yl allyl carbonate + HN(Boc)₂ | >95% | Requires allylic precursor, multiple steps |
Organocat. Mannich | (S)-Proline (10%) | 1-(Oxetan-3-yl)ethanone + N-Boc-aldimine | 96% | Needs decarboxylation/reduction |
Sulfinamide Imine Red. | None (Chiral Auxiliary) | (R)-N-tert-Butylsulfinyl imine + Reductant | 99% | Stoichiometric chiral auxiliary needed |
Organocat. Strecker | (R)-VAPOL PA (5%) | N-Phosphinoyl imine + TMSCN | 94% | Multi-step degradation required |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0